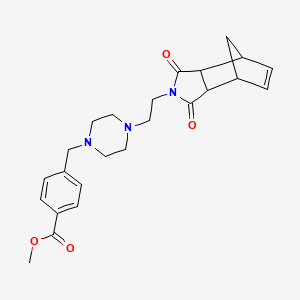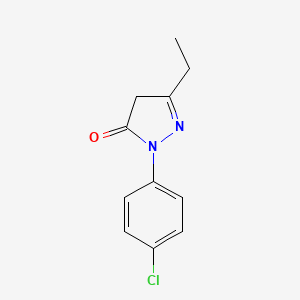![molecular formula C16H15ClN2O5 B2412073 [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 522606-31-1](/img/structure/B2412073.png)
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, also known as DMCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DMCM is a potent antagonist of the GABA(A) receptor, which is the main inhibitory neurotransmitter in the brain. This compound has been extensively studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders.
作用机制
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate acts as a competitive antagonist of the GABA(A) receptor. This receptor is composed of five subunits, and [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate binds to the benzodiazepine site on the α subunit. This binding prevents the binding of GABA to the receptor, thereby reducing the inhibitory effects of GABA on neuronal activity. This results in increased excitability of neurons and can lead to the development of seizures and anxiety.
Biochemical and Physiological Effects:
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiogenic effects. It has also been shown to decrease the release of acetylcholine, which may contribute to its anticonvulsant effects. [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have a half-life of around 2-3 hours in humans and is metabolized by the liver.
实验室实验的优点和局限性
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, which makes it a useful tool for investigating the role of this receptor in neurological disorders. It has also been shown to be effective in animal models of anxiety and epilepsy. However, [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several limitations. It has a short half-life in humans, which makes it difficult to use in clinical studies. It also has a high potential for abuse and dependence, which limits its clinical use.
未来方向
There are several future directions for research on [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. One direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety, epilepsy, and other neurological disorders. Another direction is to develop new compounds that target the GABA(A) receptor with greater selectivity and efficacy. Finally, there is a need for further research on the biochemical and physiological effects of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate to better understand its mechanism of action and potential side effects.
In conclusion, [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a potent antagonist of the GABA(A) receptor that has been extensively studied for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. This compound has several advantages for lab experiments, but also has several limitations. Further research is needed to fully understand the potential therapeutic applications and side effects of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
合成方法
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized through a multi-step process starting from 3,5-dimethoxybenzoic acid. The first step involves the conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-chloropyridine-3-carboxylic acid to form the desired ester. The final step involves the conversion of the ester to the carbamate using methyl isocyanate. The overall yield of this process is around 30%.
科学研究应用
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively used in scientific research for its potential applications in the treatment of anxiety, epilepsy, and other neurological disorders. This compound has been shown to be a potent antagonist of the GABA(A) receptor, which is the main inhibitory neurotransmitter in the brain. [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used in animal studies to investigate the role of GABA(A) receptors in anxiety and epilepsy. It has also been used in human studies to investigate the effects of GABA(A) receptor antagonists on anxiety and cognitive function.
属性
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-22-11-6-10(7-12(8-11)23-2)19-14(20)9-24-16(21)13-4-3-5-18-15(13)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWBPOWQQCVARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)


![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)
![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)